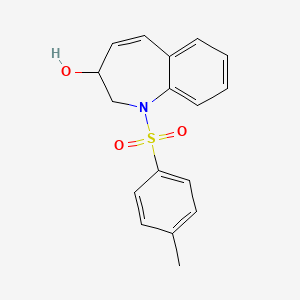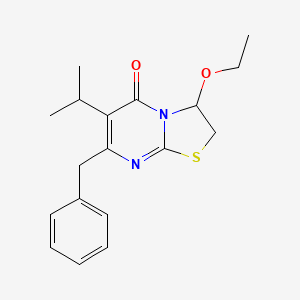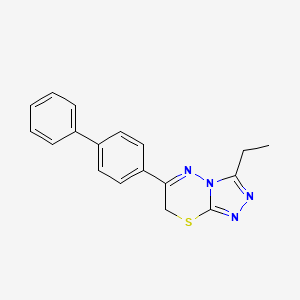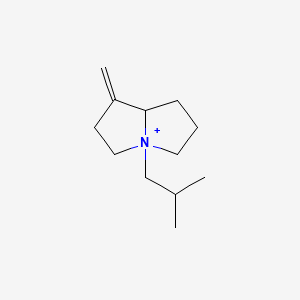
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and three methyl groups attached to the diazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with acetone. One common method includes heating o-phenylenediamine with acetone in ethanol under reflux conditions. The reaction proceeds through a cyclization process, forming the benzodiazepine ring .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methyl groups and hydrogen atoms on the benzodiazepine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce dihydrobenzodiazepines.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine
- 2,2,4-Trimethyl-1,3-dihydro-1,5-benzodiazepine
Uniqueness
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of three methyl groups on the diazepine ring.
Propiedades
Número CAS |
35190-57-9 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1,5-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-8,13-14H,1-3H3 |
Clave InChI |
WTUNMSITZSIXDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=CC=CC=C2N1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


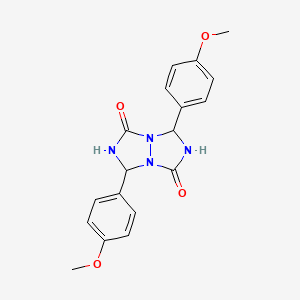
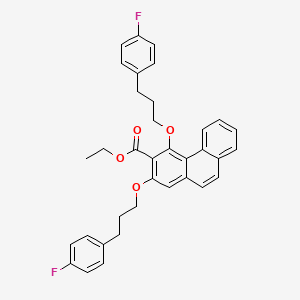

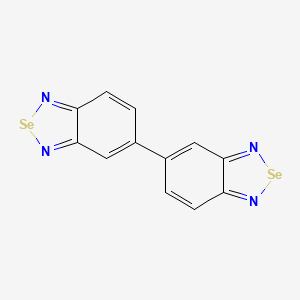
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
